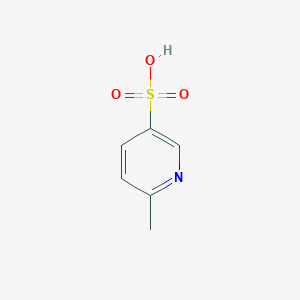

6-Methylpyridine-3-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylpyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-2-3-6(4-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPGRDDFLCHSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297307 | |

| Record name | 6-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-69-9 | |

| Record name | 4808-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyridine-3-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylpyridine-3-sulfonic Acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methylpyridine-3-sulfonic acid, a valuable building block in medicinal chemistry and materials science. This document details a proposed synthetic pathway and expected analytical data based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

This compound is a substituted pyridine derivative containing both a methyl group and a sulfonic acid moiety. This unique combination of functional groups imparts specific physicochemical properties, making it an attractive intermediate for the development of novel pharmaceuticals and functional materials. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a sulfonic acid group can enhance water solubility and introduce a potential binding site for biological targets.

Synthesis of this compound

A plausible and direct route for the synthesis of this compound is the electrophilic sulfonation of 2-picoline (6-methylpyridine). The electron-donating nature of the methyl group directs the incoming sulfonic acid group primarily to the 3- and 5-positions. While a mixture of isomers is expected, the 3-sulfonated product is a significant component.

Experimental Protocol: Direct Sulfonation of 2-Picoline

Materials:

-

2-Picoline (6-Methylpyridine)

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Barium Carbonate or Calcium Carbonate

-

Sulfuric Acid (concentrated)

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Ethanol

Procedure:

-

Sulfonation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, carefully add 1.0 mole of 2-picoline. Cool the flask in an ice bath. Slowly add 3.0 moles of fuming sulfuric acid (20% oleum) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C. After the addition is complete, heat the reaction mixture to 220-240 °C in an oil bath and maintain this temperature for 4-6 hours.

-

Neutralization and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of barium carbonate or calcium carbonate until the pH is approximately 7. The precipitation of barium or calcium sulfate will occur.

-

Filtration: Filter the mixture to remove the insoluble sulfate salt. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Acidification and Crystallization: Combine the filtrate and washings. Add a slight excess of sulfuric acid to precipitate any remaining barium or calcium ions as their sulfate salts and filter again. Concentrate the filtrate by evaporation under reduced pressure. To the concentrated solution, add concentrated hydrochloric acid to precipitate the hydrochloride salt of the unreacted picoline, which can be removed by filtration. The filtrate is then further concentrated and cooled to induce crystallization of this compound.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain pure this compound.

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods. The following sections detail the expected analytical data based on the characterization of similar compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 300 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The expected ¹H NMR spectrum in D₂O would show three aromatic protons and one methyl group singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-2 (Pyridine) |

| ~8.4 | d | 1H | H-4 (Pyridine) |

| ~7.5 | d | 1H | H-5 (Pyridine) |

| ~2.6 | s | 3H | -CH₃ |

3.2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in D₂O would exhibit six distinct signals corresponding to the six carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~138 | C-3 (Pyridine) |

| ~125 | C-5 (Pyridine) |

| ~20 | -CH₃ |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the sulfonic acid group and the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1600-1580 | Medium | Pyridine ring C=C and C=N stretching |

| 1250-1150 | Strong | Asymmetric SO₂ stretch of sulfonic acid |

| 1080-1020 | Strong | Symmetric SO₂ stretch of sulfonic acid.[1] |

| 750-700 | Medium | C-S stretch.[1] |

3.2.4. Mass Spectrometry

Mass spectrometry (electrospray ionization, ESI) in negative ion mode is expected to show the deprotonated molecular ion.

| m/z | Assignment |

| 172.0 | [M-H]⁻ |

| 92.0 | [M-H-SO₃]⁻ |

A characteristic fragmentation pathway for aromatic sulfonic acids involves the loss of SO₃ (80 Da).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety Considerations

The synthesis of this compound involves the use of corrosive and hazardous reagents such as fuming sulfuric acid. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during the handling and quenching of strong acids.

Conclusion

This technical guide outlines a practical synthetic approach and a comprehensive characterization workflow for this compound. The provided experimental protocol and predicted spectroscopic data serve as a valuable resource for researchers and scientists working on the synthesis and application of novel pyridine-based compounds in drug discovery and materials science. The successful synthesis and characterization of this molecule will enable further exploration of its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Methylpyridine-3-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, offering a roadmap for its empirical characterization.

Chemical Identity and Structure

This compound is an organosulfur compound featuring a pyridine ring substituted with a methyl group at the 6-position and a sulfonic acid group at the 3-position.

Molecular Structure:

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of the data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 4808-69-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₆H₇NO₃S | --INVALID-LINK--[1] |

| Molecular Weight | 173.19 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 67.26 Ų | --INVALID-LINK--[1] |

| LogP (predicted) | 0.63672 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Experimental Protocols for Physicochemical Characterization

Due to the scarcity of published experimental data for this compound, this section provides detailed, generalized protocols for determining its key physicochemical properties.

The melting point of a solid is a critical indicator of its purity.[3][4] A sharp melting range typically signifies a high degree of purity.[4]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[3]

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation strategies.[5] The solubility of an active pharmaceutical ingredient (API) is typically determined in various solvents, including aqueous buffers at different pH values.[6][7]

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

The pKa value indicates the strength of an acid in a solution and is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.[8]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.[8]

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the sulfonic acid group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl and sulfonic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching of the sulfonic acid group, typically a broad band.

-

S=O stretching vibrations, usually strong bands.[11]

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching and bending vibrations of the aromatic ring and the methyl group.

-

C-S stretching vibration.[11]

For the related compound, pyridine-3-sulfonic acid, the S=O stretching vibrations are observed as a strong band around 1035 cm⁻¹ in the IR spectrum.[11]

Relevance in Drug Development

The physicochemical properties of a compound like this compound are fundamental to its potential as a drug candidate.

-

Solubility: Affects the dissolution rate and, consequently, the absorption and bioavailability of the drug. It is a key factor in deciding the dosage form (e.g., tablet, solution).

-

pKa: Influences the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to target receptors.

-

LogP: As a measure of lipophilicity, it provides insights into the compound's ability to cross cell membranes and its distribution in the body.

-

Melting Point: Provides information about the stability and purity of the solid form of the drug, which is important for manufacturing and storage.

References

- 1. chemscene.com [chemscene.com]

- 2. synchem.de [synchem.de]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. athabascau.ca [athabascau.ca]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. youtube.com [youtube.com]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Spectral Data of 6-Methylpyridine-3-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Methylpyridine-3-sulfonic acid, a key organic compound in various research and development applications. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds, namely pyridine-3-sulfonic acid and other methylated pyridine derivatives. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of organic molecules.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of pyridine-3-sulfonic acid, taking into account the electronic effects of the methyl group at the 6-position.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: D₂O Reference: TMS (Tetramethylsilane)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-2 |

| ~8.2 | dd | 1H | H-4 |

| ~7.6 | d | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

Solvent: D₂O Reference: TMS (Tetramethylsilane)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-6 |

| ~150 | C-2 |

| ~142 | C-4 |

| ~138 | C-3 |

| ~125 | C-5 |

| ~20 | -CH₃ |

FT-IR (Fourier-Transform Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600 | Medium | C=C aromatic ring stretch |

| ~1480 | Medium | C=N aromatic ring stretch |

| 1250-1150 | Strong | S=O stretch (sulfonic acid) |

| 1050-1000 | Strong | S-O stretch (sulfonic acid) |

| ~700 | Strong | O-S-O bend (sulfonic acid) |

Mass Spectrometry (MS) Data (Predicted)

| m/z Ratio | Ion |

| 173.02 | [M]⁺ (Molecular Ion) |

| 108.05 | [M - SO₃H]⁺ |

| 92.05 | [M - HSO₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a 90-degree pulse angle and broadband proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL to ng/mL range depending on the sensitivity of the mass spectrometer.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules are ionized.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

An In-depth Technical Guide to 6-Methylpyridine-3-sulfonic acid (CAS 4808-69-9)

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the chemical properties and potential hazards associated with 6-Methylpyridine-3-sulfonic acid (CAS Number: 4808-69-9). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, application, and evaluation of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related compound, pyridine-3-sulfonic acid, for comparative purposes.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a methyl and a sulfonic acid group.[1] Its chemical structure lends it acidic properties and potential as a versatile reagent in organic synthesis.

Table 1: General and Computational Properties of this compound

| Property | Value | Source |

| CAS Number | 4808-69-9 | [1][2] |

| Molecular Formula | C₆H₇NO₃S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [3] |

| Topological Polar Surface Area (TPSA) | 67.26 Ų | [1] |

| Computed LogP | 0.63672 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Table 2: Experimental Physicochemical Properties of this compound and the Analogous Pyridine-3-sulfonic acid

| Property | This compound | Pyridine-3-sulfonic acid | Source |

| Melting Point | Data not available | >300 °C | [3][4] |

| Boiling Point | Data not available | Data not available | |

| Density | Data not available | 1.713 g/cm³ | [3] |

| Water Solubility | Data not available | Soluble | [3] |

| pKa | Data not available | -2.30 ± 0.18 (Predicted) | [4] |

Hazards and Toxicological Information

Table 3: Hazard Identification for this compound and Pyridine-3-sulfonic acid

| Hazard | This compound | Pyridine-3-sulfonic acid | Source |

| GHS Classification | Corrosive | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Specific target organ toxicity – single exposure (Respiratory tract irritation) | [5][6] |

| Hazard Statements | Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage, H335: May cause respiratory irritation | [5][6] |

| Acute Toxicity (Oral LD50) | Data not available | Data not available | |

| Acute Toxicity (Dermal LD50) | Data not available | Data not available | |

| Acute Toxicity (Inhalation LC50) | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not extensively published. However, a general methodology can be inferred from the synthesis of analogous pyridine sulfonic acids.

General Experimental Protocol for the Synthesis of Pyridine Sulfonic Acids

The synthesis of pyridine sulfonic acids often involves the sulfonation of a pyridine derivative. A representative, though not specific to this compound, multi-step synthesis for pyridine-3-sulfonic acid proceeds via the oxidation of a chloropyridine precursor, followed by sulfonation and subsequent reduction.[7]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

-

Dissolve 3-chloropyridine in glacial acetic acid.

-

Add hydrogen peroxide dropwise to the solution at an elevated temperature (e.g., 80°C) over several hours.

-

Maintain the reaction temperature for an extended period to ensure complete oxidation.

-

Remove the excess oxidizing agent, for example, by the addition of a sodium sulfite solution.

-

Isolate the 3-chloropyridine-N-oxide product.[7]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

-

Dissolve sodium bisulfite in water and adjust the pH to be alkaline (pH 9-9.5) with sodium hydroxide.

-

Add the 3-chloropyridine-N-oxide to the solution.

-

Heat the mixture in an autoclave to approximately 145°C for several hours.

-

Cool the reaction mixture to isolate the pyridine-3-sulfonic acid-N-oxide.[7][8]

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

-

In an alkaline solution, add Raney nickel to the pyridine-3-sulfonic acid-N-oxide.

-

Heat the suspension to around 100-110°C under hydrogen pressure (e.g., 7 bars) for several hours until the reduction is complete.

-

Cool the mixture and separate the catalyst by filtration.

-

Isolate and purify the final pyridine-3-sulfonic acid product.[7][8]

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical properties follows a logical workflow, where initial identification and purity assessment are prerequisites for measuring bulk and solution properties.

References

- 1. chemscene.com [chemscene.com]

- 2. synchem.de [synchem.de]

- 3. chembk.com [chembk.com]

- 4. 3-Pyridinesulfonic acid | 636-73-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 6-Methylpyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-Methylpyridine-3-sulfonic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its expected properties based on the well-established chemistry of pyridine, sulfonic acids, and closely related analogues. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the molecule's behavior, enabling informed decisions in synthesis, handling, and application.

Introduction

This compound is a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a pyridine ring substituted with a methyl group and a sulfonic acid group, suggests a unique combination of chemical properties. The pyridine moiety provides a basic nitrogen atom and an aromatic system susceptible to certain transformations, while the sulfonic acid group imparts strong acidity and influences the electronic nature of the ring. The methyl group further modulates the reactivity of the pyridine ring. Understanding the interplay of these functional groups is crucial for the effective utilization of this compound in synthetic chemistry and drug design.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 4808-69-9 | [1][2] |

| Molecular Formula | C6H7NO3S | [1][2] |

| Molecular Weight | 173.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow solid | [3] |

| Solubility | Expected to be soluble in water | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [] |

Note: Some physical properties are predicted or inferred from closely related compounds due to a lack of specific experimental data for this compound.

Reactivity Profile

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl group is an electron-donating group, which activates the ring. The nitrogen atom in the pyridine ring also plays a significant role, as it is basic and can be protonated, further influencing the ring's reactivity.

Reactions at the Pyridine Ring

Electrophilic Aromatic Substitution:

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly deactivating sulfonic acid group at the 3-position further diminishes the ring's nucleophilicity. The methyl group at the 6-position provides some activation. Electrophilic attack, if it occurs under forcing conditions, would likely be directed to the positions ortho and para to the methyl group and meta to the sulfonic acid group. However, due to the strong deactivation, such reactions are expected to be challenging.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially with a good leaving group present. However, the sulfonic acid group at the 3-position is a poor leaving group. Nucleophilic attack on the pyridine ring of this compound is generally unfavorable at the positions bearing a hydrogen atom. For substitution to occur, a different leaving group would need to be present at an activated position (ortho or para to the nitrogen). Nucleophilic additions are very slow at the 3-position due to the inability to delocalize the negative charge onto the nitrogen heteroatom[5].

Reactions of the Sulfonic Acid Group

Desulfonation:

A key reaction of aryl sulfonic acids is desulfonation, which is the reverse of sulfonation[6]. This reaction is typically achieved by heating the sulfonic acid in the presence of a dilute acid. The sulfonic acid group can be cleaved from the pyridine ring to regenerate the parent 6-methylpyridine. This reaction highlights a potential instability of this compound under acidic conditions at elevated temperatures.

Reactions involving the Methyl Group

The methyl group on the pyridine ring can also undergo reactions. For instance, the acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by strong bases to form a carbanion. This nucleophilic species can then react with various electrophiles. Oxidation of the methyl group to a carboxylic acid is also a potential transformation, although this typically requires strong oxidizing agents.

Stability Profile

The stability of this compound is influenced by temperature, pH, and light.

| Condition | Expected Stability | Notes | Source |

| Thermal Stability | Stable under normal temperatures. Decomposition is expected at elevated temperatures. | For the related pyridinium p-toluenesulfonate, a 5% weight loss was observed at 213 °C. 3-Pyridinesulfonic acid is reported to be stable under normal temperatures. | [7] |

| pH Stability | Likely stable in neutral and moderately acidic solutions at room temperature. Susceptible to desulfonation in strong acid at high temperatures. | The stability of sulfonic acids can be pH-dependent. | [8] |

| Photostability | Potentially light-sensitive. | 3-Pyridinesulfonic acid is reported to be light sensitive. It is advisable to store the compound protected from light. | [7][8] |

Experimental Protocols

Due to the scarcity of specific literature on this compound, detailed and validated experimental protocols for its synthesis and reactions are not available. However, general procedures for reactions of related compounds can be adapted. Researchers should exercise caution and perform small-scale trials with appropriate safety measures.

Illustrative Synthesis of a Related Compound: Pyridine-3-sulfonic acid

A common route to pyridinesulfonic acids involves the sulfonation of pyridine derivatives. Historically, this required harsh conditions. Modern methods often proceed via activation of the pyridine ring, for example, through N-oxide formation. A patented method for the synthesis of pyridine-3-sulfonic acid involves the reaction of 3-chloro-pyridine-N-oxide with sodium bisulfite, followed by reduction[9][10][11].

Conclusion

This compound is a compound with a reactivity profile shaped by the interplay of its pyridine ring, methyl group, and sulfonic acid functionality. While specific experimental data is sparse, its behavior can be predicted based on established principles of organic chemistry. The sulfonic acid group at the 3-position is expected to be relatively stable to nucleophilic displacement but can be removed under harsh acidic conditions. The pyridine ring is deactivated towards electrophilic attack. This guide provides a foundational understanding for researchers and professionals, highlighting the expected reactivity and stability of this molecule and underscoring the need for further experimental investigation to fully characterize its properties.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS 4808-69-9 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 7. 3-Pyridinesulfonic acid, CAS 636-73-7,C5H5NO3S [mallakchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

- 11. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]

6-Methylpyridine-3-sulfonic Acid: A Technical Guide to Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methylpyridine-3-sulfonic acid, a commercially available organosulfur compound, is emerging as a versatile building block with significant potential across various industrial sectors. While extensive documentation of its large-scale industrial applications is still developing, its chemical structure suggests compelling uses in pharmaceutical synthesis, electroplating, and potentially in the agrochemical and materials science fields. This technical guide provides an in-depth analysis of its current and prospective applications, supported by available data and detailed experimental contexts.

Chemical and Physical Properties

This compound (CAS No. 4808-69-9) is a pyridine derivative characterized by a sulfonic acid group at the 3-position and a methyl group at the 6-position.[1] These functional groups impart specific chemical properties that are key to its utility.

| Property | Value |

| CAS Number | 4808-69-9 |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Purity (typical) | ≥98% |

| Physical State | Solid |

Potential Industrial Applications

Pharmaceutical Synthesis: A Key Intermediate

The most promising application of this compound lies in the pharmaceutical industry as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The structural similarity of its derivatives to key components of established drugs highlights its potential.

Case Study: Analogue Synthesis Inspired by Vonoprazan

Vonoprazan, a potassium-competitive acid blocker, utilizes a pyridine-3-sulfonyl chloride moiety in its structure. This underscores the importance of pyridine sulfonic acid derivatives in modern drug development. This compound can serve as a starting material for a methylated analogue of the pyridine-3-sulfonyl chloride, potentially leading to new chemical entities with modified pharmacokinetic or pharmacodynamic profiles. The methyl group can influence factors such as metabolic stability and target binding affinity.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a drug candidate derived from this compound inhibits a cellular signaling pathway, a common paradigm in drug action.

Caption: Hypothetical drug action pathway.

Experimental Workflow for Synthesis of a Pharmaceutical Intermediate

The following workflow outlines the steps to potentially synthesize a novel pharmaceutical intermediate from this compound.

Caption: Synthesis workflow for a pharmaceutical intermediate.

Electroplating Industry

Pyridine and its derivatives have been utilized as additives in electroplating baths to improve the quality of the deposited metal layer.[2][3] Sulfonic acids, in general, are known to act as catalysts and stabilizers in electroplating solutions.[4] While specific data for this compound is limited, its properties suggest it could function as a brightener or leveling agent in nickel and copper plating baths.

Potential Roles in Electroplating Baths:

-

Grain Refiner: The aromatic ring can adsorb onto the cathode surface, influencing crystal growth and leading to a finer, more uniform grain structure.

-

Brightener: By controlling the deposition process at a microscopic level, it can contribute to a brighter and more reflective surface finish.

-

Leveling Agent: It can help to produce a smoother deposit by inhibiting deposition on high points of the substrate and promoting it in recesses.

Quantitative Data for a Related Compound in Nickel Electroplating

The following table presents typical concentrations for a related pyridine-based sulfonate used as a leveling agent in a bright nickel electroplating bath.[2] This provides a starting point for evaluating this compound in similar applications.

| Component | Concentration Range (g/L) | Function |

| Nickel Sulfate | 240 - 300 | Source of Ni²⁺ ions |

| Nickel Chloride | 45 - 60 | Improves anode corrosion |

| Boric Acid | 30 - 45 | pH buffer |

| Saccharin | 1 - 5 | Primary brightener |

| Pyridinium-1-propane-3-sulfonate | 0.1 - 0.5 | Leveling agent |

Other Potential Applications

-

Agrochemicals: The pyridine ring is a common scaffold in many herbicides and pesticides. The sulfonic acid group could enhance water solubility and systemic activity in plants.

-

Catalysis: The acidic nature of the sulfonic acid group and the coordinating ability of the pyridine nitrogen suggest potential as an organocatalyst in various organic transformations.

-

Materials Science: A terminated Chinese patent mentioned this compound in the formulation of a nickel-free sealing agent for aluminum alloys, indicating a potential role in surface treatment and corrosion protection.

Synthesis and Experimental Protocols

General Experimental Protocol: Sulfonation of an Aromatic Compound (Illustrative)

This protocol is a general illustration of how an aromatic compound might be sulfonated and should be adapted and optimized for 6-methylpyridine.

Materials:

-

6-methylpyridine

-

Fuming sulfuric acid (oleum) or chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, if using chlorosulfonic acid)

-

Quenching solution (e.g., ice water)

-

Base for neutralization (e.g., sodium hydroxide)

Procedure:

-

In a well-ventilated fume hood, cool the sulfonating agent (e.g., fuming sulfuric acid) in an ice bath.

-

Slowly add 6-methylpyridine to the cooled sulfonating agent with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat as required to drive the reaction to completion. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base to precipitate the product.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Relationship of Synthesis Steps

Caption: Logical flow of a general sulfonation synthesis.

Conclusion

This compound is a promising chemical intermediate with significant potential, particularly in the pharmaceutical industry for the development of novel therapeutics. Its utility is further suggested in the electroplating industry and potentially other sectors. Further research and process development are necessary to fully realize its industrial applications. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to explore the capabilities of this versatile molecule.

References

An In-depth Technical Guide on the Solubility of 6-Methylpyridine-3-sulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-methylpyridine-3-sulfonic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document summarizes the available qualitative solubility information and presents detailed, standardized experimental protocols for its determination. These methodologies are intended to enable researchers to generate precise and reproducible solubility data in their own laboratories. This guide is designed to be a valuable resource for professionals in research, development, and drug formulation who work with this compound and related compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in a range of organic solvents is crucial for its use in reaction chemistry, purification, crystallization, and formulation development. The solubility profile of a compound dictates the choice of solvents for synthesis and purification, and it is a critical parameter in the design of drug delivery systems.

Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by consolidating the available qualitative information and providing robust experimental protocols for researchers to determine these values empirically.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | Generally described as having high to exceptional solubility. The sulfonic acid group can engage in strong hydrogen bonding with protic solvents, facilitating dissolution.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate solubility is reported, making it a suitable solvent for preparing stock solutions for analytical applications.[1] |

| Halogenated | Chloroform, Dichloromethane | Unexpectedly soluble in these solvents. This may be attributed to specific solvation mechanisms involving the pyridine nitrogen and potential hydrogen bonding.[1] |

| Non-Polar Aromatic | Toluene | Low solubility is expected and reported due to the high polarity of the sulfonic acid group.[1] |

| Non-Polar Aliphatic | Hexane | Very low to negligible solubility is expected and reported, as the non-polar solvent cannot effectively solvate the highly polar sulfonic acid moiety.[1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methodologies are essential. The following protocols are adapted from established methods for determining the solubility of organic compounds.

General Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be systematically approached as illustrated in the workflow diagram below.

Caption: Workflow for experimental solubility determination.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe fitted with a filter to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the solid residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant withdrawn in mL) * 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions to create several standard solutions of known lower concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of the standards.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in steps 1-3 of the gravimetric method.

-

Sample Analysis:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Conclusion

While there is a notable absence of quantitative solubility data for this compound in the public domain, its qualitative solubility profile is indicative of a polar compound with a preference for polar solvents. For researchers and professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a reliable framework for generating this critical data. The application of standardized methods such as the gravimetric and UV/Vis spectrophotometry techniques will ensure the accuracy and reproducibility of the results, thereby facilitating the effective use of this compound in various scientific and industrial applications. It is recommended that solubility is determined at various temperatures to fully characterize its behavior in different solvent systems.

References

Thermal Stability and Decomposition of 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-sulfonic acid is a heterocyclic organic compound of interest in pharmaceutical and materials science due to its chemical functionalities. An understanding of its thermal stability and decomposition profile is critical for determining safe handling, storage, and processing conditions, particularly in applications such as drug formulation and chemical synthesis where elevated temperatures may be employed. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, based on analogous compounds, and outlines standard experimental protocols for its characterization.

Thermal Stability Profile

Aromatic sulfonic acids, including pyridine derivatives, generally exhibit moderate to high thermal stability. The thermal decomposition of these compounds is influenced by the nature and position of substituents on the aromatic ring. For analogous compounds like 4-Methylpyridine-3-sulfonic acid, thermal decomposition is reported to initiate at temperatures above 200°C. The primary decomposition pathway for aryl sulfonic acids is typically desulfonation, leading to the loss of sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and the formation of the parent aromatic compound.

Quantitative Thermal Analysis Data (Representative)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, based on typical values for related aromatic sulfonic acids.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of adsorbed water/solvent |

| 200 - 350 | 5 - 10% | Onset of decomposition, potential loss of water of hydration |

| 350 - 500 | 40 - 50% | Major decomposition (desulfonation) |

| > 500 | 10 - 20% | Decomposition of the pyridine ring |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm (Melting/Decomposition) | ~200 | ~220 | (Not available) |

| Exotherm (Decomposition) | > 350 | - | (Not available) |

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step process. The primary and most significant step is the cleavage of the carbon-sulfur bond, leading to desulfonation. At higher temperatures, the resulting 6-methylpyridine moiety may further decompose.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and decomposition of organic sulfonic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percent weight loss versus temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 400°C) at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. The resulting DSC thermogram is plotted as heat flow versus temperature. Endothermic and exothermic events are identified as peaks.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for this compound is lacking, this guide provides a comprehensive overview of its expected thermal stability and decomposition behavior based on analogous compounds and established principles. The provided experimental protocols offer a robust framework for researchers to conduct their own thermal analysis and obtain specific data for this compound. The primary decomposition pathway is anticipated to be desulfonation, occurring at temperatures above 200°C. For precise and reliable data, it is imperative to perform the described TGA and DSC experiments on this compound.

Crystal Structure Analysis of 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

Note: As of the latest literature search, a complete crystal structure determination for 6-Methylpyridine-3-sulfonic acid has not been publicly reported. This guide will therefore present a detailed crystal structure analysis of the closely related and structurally analogous compound, 3-Pyridinesulfonic acid , to provide a representative understanding of the crystallographic features of this class of compounds. All data and protocols presented herein pertain to 3-Pyridinesulfonic acid.

Introduction

Pyridinesulfonic acids are a class of organic compounds that incorporate both a basic pyridine ring and a strongly acidic sulfonic acid group. This unique combination of functional groups imparts interesting chemical and physical properties, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. This compound, in particular, is a derivative with potential applications in drug development and materials science. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for its application.

This technical guide provides a comprehensive overview of the crystal structure of 3-Pyridinesulfonic acid as a proxy for this compound. It includes a summary of its crystallographic data, a detailed description of the experimental protocols for crystal structure determination, and visualizations of the molecular structure and experimental workflow.

Crystallographic Data Summary

The crystal structure of 3-Pyridinesulfonic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The following tables summarize the key crystallographic data and selected geometric parameters.

Table 1: Crystal Data and Structure Refinement for 3-Pyridinesulfonic Acid

| Parameter | Value |

| Empirical formula | C₅H₅NO₃S |

| Formula weight | 159.16 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.596(2) Å |

| b | 12.045(5) Å |

| c | 9.428(4) Å |

| α | 90° |

| β | 106.18(3)° |

| γ | 90° |

| Volume | 610.9(4) ų |

| Z | 4 |

| Density (calculated) | 1.730 Mg/m³ |

| Absorption coefficient | 0.448 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.66 to 28.29° |

| Index ranges | -7<=h<=7, -15<=k<=15, -12<=l<=12 |

| Reflections collected | 6045 |

| Independent reflections | 1498 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1498 / 0 / 92 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.103 |

| Largest diff. peak and hole | 0.38 and -0.32 e.Å⁻³ |

Table 2: Selected Bond Lengths for 3-Pyridinesulfonic Acid

| Bond | Length (Å) |

| S(1)-O(1) | 1.445(2) |

| S(1)-O(2) | 1.459(2) |

| S(1)-O(3) | 1.468(2) |

| S(1)-C(3) | 1.775(2) |

| N(1)-C(2) | 1.334(3) |

| N(1)-C(6) | 1.338(3) |

| C(2)-C(3) | 1.389(3) |

| C(3)-C(4) | 1.391(3) |

| C(4)-C(5) | 1.381(4) |

| C(5)-C(6) | 1.379(4) |

Table 3: Selected Bond Angles for 3-Pyridinesulfonic Acid

| Atoms | Angle (°) |

| O(1)-S(1)-O(2) | 113.8(1) |

| O(1)-S(1)-O(3) | 113.1(1) |

| O(2)-S(1)-O(3) | 112.5(1) |

| O(1)-S(1)-C(3) | 106.5(1) |

| O(2)-S(1)-C(3) | 105.9(1) |

| O(3)-S(1)-C(3) | 104.2(1) |

| C(2)-N(1)-C(6) | 118.4(2) |

| N(1)-C(2)-C(3) | 122.2(2) |

| C(2)-C(3)-C(4) | 118.8(2) |

| C(2)-C(3)-S(1) | 120.7(2) |

| C(4)-C(3)-S(1) | 120.5(2) |

| C(5)-C(4)-C(3) | 119.3(2) |

| C(6)-C(5)-C(4) | 118.8(2) |

| N(1)-C(6)-C(5) | 122.5(2) |

Experimental Protocols

The following sections describe the generalized methodologies for the synthesis, crystallization, and crystal structure determination of a pyridine sulfonic acid derivative, based on the procedures for 3-Pyridinesulfonic acid.

Synthesis

The synthesis of 3-Pyridinesulfonic acid can be achieved through the sulfonation of pyridine. A common method involves the reaction of pyridine with a sulfonating agent such as oleum (fuming sulfuric acid) at elevated temperatures. The reaction mixture is then carefully neutralized to precipitate the product, which is subsequently filtered, washed, and dried.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For 3-Pyridinesulfonic acid, an aqueous solution is commonly used.

-

Preparation of Saturated Solution: The synthesized and purified compound is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-defined single crystals.

X-ray Diffraction Analysis

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves integration of the reflection intensities and correction for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to improve the accuracy of the atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the molecular structure of 3-Pyridinesulfonic acid and a generalized workflow for crystal structure determination.

Caption: Molecular structure of 3-Pyridinesulfonic acid.

Caption: Experimental workflow for crystal structure determination.

Health and Safety Data for 6-Methylpyridine-3-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 6-Methylpyridine-3-sulfonic acid (CAS No. 4808-69-9). Due to the limited availability of specific toxicological data for this compound, information from structurally similar surrogates, namely pyridine-3-sulfonic acid and p-toluenesulfonic acid, has been included to provide a more complete hazard assessment. All data is presented for informational and risk assessment purposes in a research and development context.

Physicochemical and General Safety Information

This compound is a pyridine derivative containing a sulfonic acid functional group. The following table summarizes its basic chemical properties and handling information.

| Property | Value | Source |

| CAS Number | 4808-69-9 | [1] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Store at room temperature | [1] |

Hazard Identification and Classification

According to available safety data, this compound is classified under GHS as a Class 8 hazardous material, indicating it is a corrosive substance[1]. The precautionary statements associated with this classification are detailed in the table below.

| GHS Classification | Precautionary Statements |

| Class 8 (Corrosive) | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501[1] |

The following diagram illustrates a general workflow for handling a substance with this hazard classification.

Caption: GHS Hazard and Response Workflow for Corrosive Substances.

Toxicological Data

Acute Toxicity Data for p-Toluenesulfonic Acid Monohydrate (Surrogate)

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2570 mg/kg | [2] |

| LD50 | Mouse | Oral | 1683 mg/kg | [2] |

Repeated Dose Toxicity for p-Toluenesulfonic Acid (Surrogate)

| Study Duration | Species | Route | NOAEL | Source |

| 28-day | Rat | Oral | 500 mg/kg bw/day | [3] |

Hazard Characterization for Surrogate Compounds

| Hazard | Surrogate Compound | Finding | Source |

| Skin Corrosion/Irritation | Pyridine-3-sulfonic acid | Causes severe skin burns and eye damage. | [4][5] |

| p-Toluenesulfonic acid | Corrosive to the skin at concentrations >20% and an irritant below this concentration. | [3][6] | |

| Eye Damage/Irritation | Pyridine-3-sulfonic acid | Causes serious eye damage. | [4][5] |

| p-Toluenesulfonic acid | Causes severe eye irritation and burns. | [6][7] | |

| Specific Target Organ Toxicity (Single Exposure) | Pyridine-3-sulfonic acid | May cause respiratory irritation. | [4][5] |

| p-Toluenesulfonic acid | Can irritate the nose, throat, and lungs. | [6][7] |

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of this compound are not available. However, the hazard classifications suggest that standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be appropriate for assessing its safety profile. Below are descriptions of relevant standard protocols.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Purpose: To determine the acute oral toxicity of a substance.

-

Methodology: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally by gavage to a group of fasted animals. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the test (mortality or survival) in one step determines the dose for the next step. Observations of effects and mortality are made for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS category and provides an estimate of the LD50.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

Purpose: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approximately 6 cm²) of a single animal under a gauze patch. The patch is removed after a 4-hour exposure period. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The degree of skin reaction is scored and used to classify the substance's irritation or corrosive potential.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

Purpose: To evaluate the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A small, measured amount of the test substance is applied into the conjunctival sac of one eye of an experimental animal. The other eye remains untreated and serves as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application.

-

Endpoint: The severity and reversibility of eye lesions are scored to determine the irritation or corrosive potential of the substance.

The following diagram illustrates a generalized workflow for in-vitro and in-vivo skin irritation testing.

Caption: Generalized workflow for skin irritation testing.

Conclusion and Recommendations

While specific toxicological data for this compound is limited, the available information and data from surrogate compounds indicate that it should be handled as a corrosive substance that can cause severe skin and eye damage and respiratory irritation. All laboratory personnel should adhere to the specified precautionary statements, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats. All handling should be performed in a well-ventilated area or a chemical fume hood. In the absence of comprehensive data, a conservative approach to safety is strongly recommended. Further toxicological testing following standardized protocols is necessary to fully characterize the health and safety profile of this compound.

References

- 1. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 3. Screening assessment - PTSA - Canada.ca [canada.ca]

- 4. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. ICSC 0773 - p-TOLUENESULFONIC ACID (max. 5% sulfuric acid) [inchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyridine-3-sulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 6-methylpyridine-3-sulfonic acid and its key derivatives. The methodologies outlined are intended to be reproducible and scalable for research and development purposes.

Synthesis of this compound via Sulfonation of 2-Methylpyridine

The direct sulfonation of 2-methylpyridine (2-picoline) is a primary route to obtaining this compound. While classical methods often employ harsh conditions and toxic catalysts, modern approaches utilize milder reagents such as the sulfur trioxide-pyridine complex.

Experimental Protocol: Sulfonation of 2-Methylpyridine with Sulfur Trioxide-Pyridine Complex

This protocol is adapted from procedures for the sulfonation of pyridine derivatives.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place anhydrous pyridine.

-

Formation of the Sulfonating Agent: Cool the pyridine in an ice bath and slowly add sulfur trioxide (SO₃) to form the pyridine-sulfur trioxide complex in situ. Alternatively, commercially available pyridine-sulfur trioxide complex can be used.

-

Sulfonation Reaction: To the stirred suspension of the pyridine-SO₃ complex, add 2-methylpyridine dropwise, maintaining the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-90 °C for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium carbonate, to precipitate the sodium salt of this compound.

-

Isolation and Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The free sulfonic acid can be obtained by acidification of the salt solution followed by crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyridine | Adapted Protocol |

| Reagent | Sulfur Trioxide-Pyridine Complex | Adapted Protocol |

| Reaction Temperature | 0 °C to 90 °C | Adapted Protocol |

| Reaction Time | 4-8 hours | Adapted Protocol |

| Expected Yield | 60-75% | Estimated |

Logical Workflow for the Sulfonation of 2-Methylpyridine

Application Notes and Protocols: 6-Methylpyridine-3-sulfonic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridine-3-sulfonic acid is a heterocyclic aromatic sulfonic acid. While arenesulfonic acids are broadly utilized as strong acid catalysts in various organic transformations such as esterification and dehydration, the primary and most significant application of this compound lies in its role as a key structural motif and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its unique combination of a pyridine ring and a sulfonic acid functional group makes it a valuable building block in medicinal chemistry. This document provides an overview of its application, focusing on its integral role in the synthesis of the selective COX-2 inhibitor, Etoricoxib.

Application as a Synthetic Intermediate: The Case of Etoricoxib

The most prominent application of the 6-methylpyridine-3-yl moiety is in the synthesis of Etoricoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[3][4][5] The core structure of Etoricoxib contains the 6-methylpyridine unit, making derivatives of this scaffold crucial for its synthesis. While many synthetic routes to Etoricoxib start from precursors like 6-methylnicotinic acid or its esters, this compound represents a potential advanced intermediate.[6][7] The sulfonic acid group can be converted into other functional groups, such as a sulfonyl chloride, which can then be used in coupling reactions to build the carbon skeleton of the drug.

Below is a detailed, plausible synthetic pathway illustrating how this compound could be utilized to synthesize a key intermediate of Etoricoxib, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

-

Synthesis of this compound: A hypothetical, yet chemically sound, protocol based on established sulfonation methods for pyridine derivatives.

-

Synthesis of the Etoricoxib Intermediate: A multi-step process starting from the synthesized this compound. This involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by a Friedel-Crafts-type reaction.

Caption: Synthetic pathway from 2-Methyl-5-aminopyridine to a key Etoricoxib intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)